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Executive Summary

Cholecystokinin (CCK) is a critical peptide hormone in gastrointestinal physiology, existing in
various isoforms, with the sulfation of a C-terminal tyrosine residue being a key determinant of
its biological activity. While the sulfated cholecystokinin octapeptide (CCK-8-S) exhibits a
complex, dual role in regulating gastric acid, the a-desulfated form (CCK-8-DS) displays a more
specific mechanism of action. This guide provides a comprehensive technical overview of the
effects of CCK-8-DS on gastric acid secretion, detailing its receptor affinity, quantitative effects
in various models, the underlying signaling pathways, and the experimental protocols used for
its characterization. The evidence indicates that CCK-8-DS primarily functions as a gastrin
agonist, stimulating acid secretion through the cholecystokinin-2 (CCK2) receptor, a
characteristic that distinguishes it sharply from its sulfated counterpart.

Receptor Binding Affinity and Specificity

The physiological effects of CCK peptides are mediated by two primary G-protein coupled
receptors: the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2
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receptor (CCK2R, formerly CCK-B/gastrin). The key differentiator in the action of sulfated
versus desulfated CCK-8 lies in their binding affinities for these two receptor subtypes.

Sulfation of the tyrosine residue is paramount for high-affinity binding to the CCK1R.[1] In
contrast, the CCK2R, which also functions as the gastrin receptor, is significantly less sensitive
to the presence or absence of this sulfate group.[1] Consequently, a-desulfated CCK-8
demonstrates markedly lower affinity for CCK1R while retaining a notable affinity for CCK2R.
This differential binding profile is the foundation of its specific physiological effects on gastric

secretion.
Binding
. Receptor o

Peptide Form Model System  Affinity (Kd or Reference

Subtype

IC50)

a-Desulfated ] Guinea Pig

Gastrin (CCK2R) ] o Kd =28 nM [1]
CCK-8 Pancreatic Acini

] Guinea Pig
Sulfated CCK-8 Gastrin (CCK2R) _ . Kd = 0.4 nM [1]
Pancreatic Acini

a-Desulfated

CCK1R CHO-CCK1 Cells IC50>1 uM [2]
CCK-8
Sulfated CCK-8 CCK1R CHO-CCK1 Cells IC50=8nM [2]
a-Desulfated

CCK2R CHO-CCK2 Cells IC50 =10 nM [2]
CCK-8
Sulfated CCK-8 CCK2R CHO-CCK2 Cells IC50=3nM [2]

Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of
binding affinity; lower values indicate stronger binding.

Quantitative Effects on Gastric Acid Secretion

The functional consequence of CCK-8-DS's receptor binding profile is a distinct, stimulatory
effect on gastric acid secretion in specific models, contrasting with the often inhibitory or
biphasic effects of sulfated CCK-8.
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In studies using rats, a-desulfated CCK-8 has been shown to stimulate gastric acid secretion in
a dose-dependent manner, effectively acting as a gastrin-like agonist.[3] The sulfated form,
under the same conditions, did not produce a stimulatory effect and instead inhibited
pentagastrin-induced secretion, likely through a competitive interaction at the receptor level.[3]
This suggests that in the rat, the lack of sulfation unmasks a purely stimulatory action via the
gastrin (CCK2) receptor.[3]

Conversely, studies in dogs have indicated that desulfation of CCK analogs renders them
ineffective at stimulating acid secretion, highlighting significant species-dependent differences.
[3] In humans and other models, the action of sulfated CCK-8 is more complex. It can directly
stimulate parietal cells via the CCK2R but simultaneously trigger potent inhibitory pathways by
binding to CCK1R on gastric D-cells, which release the acid-inhibiting hormone somatostatin.
[4][5] Because CCK-8-DS has poor affinity for the CCK1R, it does not effectively engage this
inhibitory D-cell pathway, resulting in a predominantly stimulatory effect on acid output.

Table 2: Summary of Effects on Gastric Acid Secretion
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Observed
] Dose / Effect on
Model System Peptide Form . . . Reference
Concentration Gastric Acid
Secretion
Stimulation

In Vivo Rat

a-Desulfated
CCK-8

Dose-dependent

(lower maximal
response than

pentagastrin)

In Vivo Rat

Sulfated CCK-8

Not specified

No stimulatory
effect; inhibited
pentagastrin-
induced

secretion

[3]

Isolated Mouse

Stomach

Sulfated CCK-8

EC50=5nM

Potent, full
agonist

(stimulation)

[6]

In Vitro Rabbit
Glands

Sulfated CCK-8

10-10 M to 10-6
M

Dose-dependent
stimulation of
aminopyrine

accumulation

In Vivo Human

Sulfated CCK-8

15 pmol-kg=1-h—1

2.5-fold increase
over basal;
higher doses
were less

effective

[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which a-desulfated CCK-8 stimulates gastric acid secretion is

through the activation of the CCK2/gastrin receptor on the basolateral membrane of gastric

parietal cells.

e Receptor Binding and G-Protein Activation: CCK-8-DS binds to the CCK2R, inducing a
conformational change that activates the associated heterotrimeric G-protein, Gg/11.
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» Effector Enzyme Activation: The activated a-subunit of Gg/11 stimulates the membrane-
bound enzyme Phospholipase C (PLC).

e Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and
diacylglycerol (DAG).

e Intracellular Calcium Mobilization: IPs diffuses through the cytosol and binds to IPs receptors
on the endoplasmic reticulum, triggering the release of stored Ca?* into the cytoplasm.

o Protein Kinase Activation: The increase in intracellular Ca2+, along with DAG, activates
protein kinases such as Protein Kinase C (PKC) and Ca2*/calmodulin-dependent kinases.

e Proton Pump Stimulation: These kinase cascades ultimately lead to the stimulation and
translocation of the H*/K*-ATPase (the proton pump) to the apical membrane of the parietal
cell, resulting in the secretion of H* into the gastric lumen.

Parietal Cell Membrane

Phosphorylates

Click to download full resolution via product page

Caption: CCK2R-mediated signaling cascade for gastric acid secretion.

Experimental Protocols
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The characterization of CCK-8-DS's effect on gastric acid secretion relies on established in vivo
and in vitro methodologies.

In Vivo Protocol: Perfused Rat Stomach with Gastric
Fistula

This protocol allows for the direct measurement of gastric acid output in a living animal model
under controlled conditions.

¢ Animal Model: Male Sprague-Dawley rats (180-2209) are fasted for 18-24 hours with free
access to water.[8]

e Surgical Preparation:
o Animals are anesthetized (e.qg., isoflurane or urethane).[8][9]

o A stainless steel gastric fistula is surgically implanted into the stomach wall to allow for the
collection of gastric contents.[8] Animals are allowed to recover post-surgery.

» Experimental Procedure:

o

On the day of the experiment, the conscious, restrained rat is placed in a suitable cage.[8]

(¢]

The stomach is flushed with warm saline to remove residual contents.[8]

[¢]

A continuous intravenous infusion of a submaximal dose of a secretagogue like
pentagastrin (e.g., 30 nmol-kg?) is initiated to induce a stable plateau of acid secretion.[8]

[¢]

After a stabilization period (e.g., 90 minutes), a continuous intravenous infusion of a-
desulfated CCK-8 is started at varying doses.

o Measurement and Data Analysis:
o Gastric juice is collected in 15-minute intervals throughout the experiment.

o The volume of each sample is recorded.
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o The acid concentration is determined by titration to a pH of 7.0 with a standardized NaOH
solution (e.g., 0.01 N).

o Acid output is calculated and expressed as micromoles of H* per minute (umol H*/min).
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Caption: Workflow for an in vivo gastric acid secretion experiment.

In Vitro Protocol: **C-Aminopyrine Accumulation in
Isolated Gastric Glands
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This method provides an indirect but reliable measure of acid secretion in isolated parietal
cells, free from systemic influences.

o Tissue Preparation: Gastric glands are isolated from rabbit or guinea pig stomachs using
enzymatic digestion (e.g., collagenase).

o Experimental Setup:
o Isolated glands are suspended in a buffered medium (e.g., HEPES).

o The weak base *C-aminopyrine is added to the medium. This radiolabeled compound is
lipid-soluble and uncharged at neutral pH, allowing it to freely cross cell membranes.

o Stimulation: The glands are incubated with various concentrations of a-desulfated CCK-8 for
a set period (e.g., 30-60 minutes) at 37°C.

o Measurement and Analysis:

o In response to stimulation, parietal cells secrete acid into the glandular lumen, creating a
highly acidic environment.

o The *C-aminopyrine becomes protonated (charged) in this acidic space and is trapped,
as it can no longer diffuse back across the membrane.

o The incubation is stopped, and the glands are separated from the medium by
centrifugation.

o The amount of radioactivity accumulated within the glands is measured using a
scintillation counter.

o The ratio of intracellular to extracellular radioactivity serves as an index of acid secretion.

Conclusion and Future Directions

The evidence strongly supports the role of a-desulfated cholecystokinin octapeptide as a direct
stimulant of gastric acid secretion. Its mechanism is rooted in its selective agonist activity at the
CCK2/gastrin receptor on parietal cells.[3] By lacking significant affinity for the CCK1 receptor,

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10987993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CCK-8-DS bhypasses the potent, somatostatin-mediated inhibitory pathways that are activated
by its sulfated counterpart, resulting in a clearer, predominantly stimulatory response.[1][4]

For researchers and drug development professionals, this distinction is critical. CCK-8-DS
serves as a valuable pharmacological tool for isolating and studying CCK2R-mediated
pathways without the confounding influence of CCK1R activation. Understanding this
differential activity is essential for the development of highly selective agonists or antagonists
targeting the gastrin receptor system for therapeutic applications in acid-related disorders or
certain types of neuroendocrine tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid secretion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618105#a-desulfated-cholecystokinin-octapeptide-
and-gastric-acid-secretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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